![molecular formula C17H13BrO4S B5106031 2-naphthyl 5-bromo-2-methoxybenzenesulfonate](/img/structure/B5106031.png)
2-naphthyl 5-bromo-2-methoxybenzenesulfonate
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Description
“2-naphthyl 5-bromo-2-methoxybenzenesulfonate” is a chemical compound that is not widely known or studied . It is related to “5-bromo-2-methoxybenzenesulfonyl chloride”, which is a benzenesulfonyl chloride derivative .
Synthesis Analysis
The synthesis of a similar compound, “5-bromo-2-naphthol”, has been described in a paper . The process involves three steps starting from “5-amino-2-naphthol”. A sulfonic acid group is introduced at the 1-position as an activating and protecting group for the Sandmeyer reaction. The sulfonate group allows for the use of only water and sulfuric acid as solvents .Molecular Structure Analysis
The molecular structure of “5-bromo-2-methoxybenzenesulfonyl chloride” is represented by the linear formula: BrC6H3(OCH3)SO2Cl . Its molecular weight is 285.54 .Chemical Reactions Analysis
The Sandmeyer reaction is a key step in the synthesis of “5-bromo-2-naphthol” from "5-amino-2-naphthol" . This reaction fails with the starting material because the hydroxyl group is too activating. Even when the hydroxyl group is protected as a methyl ether, the normal solution-phase Sandmeyer reaction employing cuprous salts is still problematic .Scientific Research Applications
Synthesis of 5-Bromo-2-naphthol
The compound can be used in the synthesis of 5-bromo-2-naphthol . A sulfonic acid group is introduced at the 1-position as an activating and protecting group for the Sandmeyer reaction . The sulfonic acid group facilitates the electron transfer reaction between CuBr and the diazonium intermediate by making the diazonium compound a better electron acceptor .
Protection and Activation Group
The sulfonic acid group in the compound serves as a protecting and activating group . It blocks the 1-position from azo coupling, a ubiquitous reaction of 2-naphthols .
Synthesis of Heterocycles
2-Naphthol, a component of the compound, is an important starting material in various organic transformations . It has been used in the design and synthesis of privileged scaffolds like xanthenes, chromenes, oxazines, furans, naphthopyrans, etc .
Multicomponent Reactions
The compound can be used in multicomponent reactions to synthesize heterocyclic compounds . These compounds hold a prominent position in medicinal chemistry due to their wide spectrum of biological activities .
Material Science
Heterocyclic compounds synthesized from 2-naphthol contribute to the field of material science .
Dyes and Pigment Science
2-Naphthol-based compounds are also used in the field of dyes and pigment science .
properties
IUPAC Name |
naphthalen-2-yl 5-bromo-2-methoxybenzenesulfonate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13BrO4S/c1-21-16-9-7-14(18)11-17(16)23(19,20)22-15-8-6-12-4-2-3-5-13(12)10-15/h2-11H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCNXNSIUXXDRFA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)S(=O)(=O)OC2=CC3=CC=CC=C3C=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13BrO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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